Coniferaldehyde
Overview
Description
Ferulaldehyde, also known as coniferyl aldehyde, is a naturally occurring organic compound belonging to the class of cinnamaldehydes. It is characterized by the presence of a hydroxy group at position 4 and a methoxy group at position 3 on the cinnamaldehyde structure. Ferulaldehyde is a degradation product of polyphenols and is found in various plants, including those used in traditional medicines and healthy foods. It is known for its anti-inflammatory, antioxidant, and antimicrobial properties .
Mechanism of Action
Target of Action
Coniferaldehyde, a derivative of cinnamaldehyde, is a major precursor to lignin . It primarily targets the lignin biosynthesis pathway in plants . In the context of human health, this compound has been found to interact with the NF-E2-related factor 2 (Nrf2) , a key regulator in the cellular defense mechanism against oxidative stress .
Mode of Action
In plants, this compound is reduced to coniferyl alcohol by the action of dehydrogenase enzymes . This is a crucial step in the lignin biosynthesis pathway. In the human body, this compound acts as an agonist of Nrf2 . Upon activation, Nrf2 translocates to the nucleus, where it activates its downstream targets .
Biochemical Pathways
This compound plays a significant role in the lignin biosynthesis pathway in plants . It is involved in the formation of specific lignin subunits, contributing to the structural rigidity, resistance to degradation, and impermeability of plant cell walls . In humans, the activation of Nrf2 by this compound leads to the upregulation of various cytoprotective genes, enhancing the body’s defense against oxidative stress .
Pharmacokinetics
It is known that this compound is a low molecular weight phenol, which suggests it may be readily absorbed and distributed in the body
Result of Action
In plants, the incorporation of this compound in lignified cells leads to changes in the lignin composition, affecting the plant’s structural properties and resistance to environmental stresses . In the human body, the activation of Nrf2 by this compound can lead to enhanced cellular defense against oxidative stress, potentially offering protection against diseases associated with oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in plants, the incorporation of this compound in lignified cells is regulated by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This process allows plants to adapt their properties and functions to developmental and environmental changes . In the human body, factors such as diet, lifestyle, and overall health status can potentially influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Coniferaldehyde plays a significant role in biochemical reactions, particularly in the biosynthesis of lignin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to sinapaldehyde via hydroxylation mediated by this compound 5-hydroxylase . Furthermore, this compound is reduced to coniferyl alcohol by the action of dehydrogenase enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is incorporated into lignified cells, a process controlled by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This tightly regulates this compound residue accumulation in specific cell types to adapt their property and/or function to developmental and/or environmental changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of the Nrf2/HO-1 signaling pathway, which has been associated with protective effects against osteoarthritis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that this compound incorporation in lignified cells is controlled by distinct cell-to-cell cooperation between specific cell types and cell wall layer-specific accumulation capacity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound has been shown to effectively abolish brain Aβ deposits and reduce the level of toxic soluble Aβ peptides, thus eliminating AD-like pathological changes in the hippocampus and cerebral cortex and preserving learning and memory capacity of the mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key player in the phenylpropanoid pathway, which leads to the biosynthesis of lignin . It is also involved in the metabolism of caffeic aldehyde via a catechol-O-methylation-pattern2 reaction catalyzed by the enzyme catechol O-methyltransferase .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of the lignin biosynthesis process. It is incorporated into the cell walls of specialized cell types, enabling plants to stand upright and conduct water and minerals .
Subcellular Localization
This compound is localized in the endoplasmic reticulum, where it participates in the biosynthesis of lignin . Its activity and function are influenced by its subcellular localization, which is crucial for its role in plant structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferulaldehyde can be synthesized through several methods:
Oxidation of Coniferyl Alcohol: Coniferyl alcohol can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to produce ferulaldehyde.
Reduction of Coniferyl Acid: Coniferyl acid can be reduced using reducing agents like lithium aluminum hydride to yield ferulaldehyde.
Cleavage of Lignin: Ferulaldehyde can also be obtained as a degradation product during the cleavage of lignin, a complex polymer found in the cell walls of plants.
Industrial Production Methods
Industrial production of ferulaldehyde typically involves the extraction and purification from plant sources rich in lignin. The process includes:
Extraction: Plant materials are subjected to solvent extraction to isolate lignin.
Hydrolysis: The extracted lignin is hydrolyzed under acidic or alkaline conditions to break down the polymer and release ferulaldehyde.
Purification: The crude ferulaldehyde is purified using techniques such as distillation or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ferulaldehyde undergoes various chemical reactions, including:
Oxidation: Ferulaldehyde can be oxidized to ferulic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of ferulaldehyde can yield coniferyl alcohol using reducing agents such as sodium borohydride.
Substitution: Ferulaldehyde can undergo substitution reactions, where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Ferulic Acid: Formed through the oxidation of ferulaldehyde.
Coniferyl Alcohol: Formed through the reduction of ferulaldehyde.
Scientific Research Applications
Ferulaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and as an additive in food and cosmetic products.
Comparison with Similar Compounds
Ferulaldehyde is similar to other cinnamaldehydes, such as:
Cinnamaldehyde: Lacks the hydroxy and methoxy groups present in ferulaldehyde, resulting in different chemical properties and biological activities.
Vanillin: Contains a methoxy group but lacks the hydroxy group, making it less effective as an antioxidant compared to ferulaldehyde.
Syringaldehyde: Contains both hydroxy and methoxy groups but differs in the position of these groups on the aromatic ring, leading to variations in reactivity and applications.
Ferulaldehyde’s unique combination of functional groups makes it a versatile compound with distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZBBWMURDFHNE-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174685 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20649-42-7 | |
Record name | trans-Coniferaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Coniferaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of coniferaldehyde?
A1: The molecular formula of this compound is C10H10O3 and its molecular weight is 178.18 g/mol.
Q2: How can this compound be detected and quantified in wood and pulp samples?
A2: Several methods can be used to detect and quantify this compound in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent this compound structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of this compound incorporation in lignin. []
Q3: Which spectroscopic techniques are useful for analyzing this compound and its derivatives?
A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing this compound and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in this compound content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]
Q4: What is the role of this compound in lignin biosynthesis?
A4: this compound is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]
Q5: How does CAD deficiency impact the incorporation of this compound into lignin?
A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including this compound, at the expense of traditional monolignols. [, ] This results in lignins with elevated this compound levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]
Q6: What are the implications of increased this compound incorporation on lignin properties and plant utilization?
A6: Lignins with elevated this compound levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]
Q7: How does this compound participate in radical coupling reactions during lignin polymerization?
A7: this compound, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between this compound units themselves or with other lignin monomers, contributing to the structural diversity of lignin.
Q8: What are the major reaction pathways of this compound with hydrogen peroxide and peracetic acid during bleaching?
A8: Both hydrogen peroxide and peracetic acid react with this compound, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []
Q9: Can this compound be used as a precursor for the synthesis of other valuable compounds?
A9: Yes, feeding experiments with hairy root cultures demonstrate that this compound can be used as a precursor for lignan production. [] For instance, adding this compound to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []
Q10: Does this compound possess any notable biological activities?
A10: this compound exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]
Q11: How does this compound exert its neuroprotective effects in Alzheimer's disease models?
A11: this compound acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, this compound promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]
Q12: What are the potential implications of this compound's anti-platelet aggregation activity?
A12: this compound and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []
Q13: What is the environmental impact of this compound released during wood processing?
A13: While this compound itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.
Q14: What analytical techniques are used to study the incorporation of this compound into lignin?
A14: A combination of techniques is employed to analyze this compound incorporation in lignin. These include:
- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of this compound units. [, , , ]
- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of this compound-derived units. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of this compound and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]
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